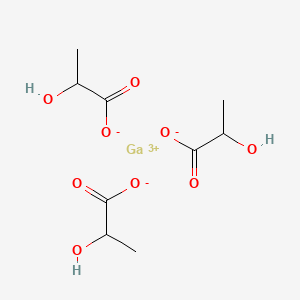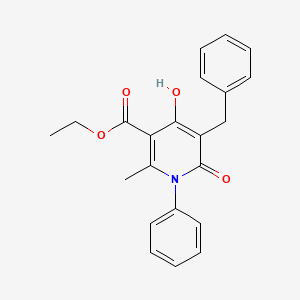
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol This compound is known for its unique structural properties, which include a benzamide core substituted with methoxy and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- typically involves the reaction of 2-methoxy-4-nitroaniline with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding diamine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure with a fluorine substitution.
2-Ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
| 5428-51-3 | |
Molekularformel |
C14H11N3O6 |
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-13-8-11(17(21)22)6-7-12(13)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18) |
InChI-Schlüssel |
CENHPWNADSTTBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)




![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

